molecular formula C32H31ClN6O3S B8180660 Benzyl (2S)-4-(7-(8-chloronaphthalen-1-yl)-2-(methylsulfinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2-(cyanomethyl)piperazine-1-carboxylate

Benzyl (2S)-4-(7-(8-chloronaphthalen-1-yl)-2-(methylsulfinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2-(cyanomethyl)piperazine-1-carboxylate

Katalognummer: B8180660
Molekulargewicht: 615.1 g/mol
InChI-Schlüssel: NCHILCUBSZKXPV-VAVPEHNASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral piperazine derivative featuring a tetrahydropyrido[3,4-d]pyrimidine core substituted with an 8-chloronaphthalen-1-yl group and a methylsulfinyl moiety. The (2S)-configuration of the cyanomethyl-piperazine backbone highlights its stereochemical complexity, which is critical for its biological activity . The presence of the methylsulfinyl group may enhance solubility and binding affinity, while the 8-chloronaphthalen-1-yl substituent likely contributes to hydrophobic interactions with biological targets .

Eigenschaften

IUPAC Name

benzyl (2S)-4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN6O3S/c1-43(41)31-35-27-20-37(28-12-6-10-23-9-5-11-26(33)29(23)28)16-14-25(27)30(36-31)38-17-18-39(24(19-38)13-15-34)32(40)42-21-22-7-3-2-4-8-22/h2-12,24H,13-14,16-21H2,1H3/t24-,43?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHILCUBSZKXPV-VAVPEHNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC2=C(CCN(C2)C3=CC=CC4=C3C(=CC=C4)Cl)C(=N1)N5CCN(C(C5)CC#N)C(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)C1=NC2=C(CCN(C2)C3=CC=CC4=C3C(=CC=C4)Cl)C(=N1)N5CCN([C@H](C5)CC#N)C(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Benzyl (2S)-4-(7-(8-chloronaphthalen-1-yl)-2-(methylsulfinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2-(cyanomethyl)piperazine-1-carboxylate, with the CAS number 2502155-77-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC32H31ClN6O3S
Molecular Weight615.14 g/mol
Density1.46 ± 0.1 g/cm³ (Predicted)
Boiling Point903.3 ± 75.0 °C (Predicted)
pKa1.76 ± 0.20 (Predicted)

Research indicates that this compound may act as an inhibitor of specific oncogenic pathways, particularly those involving the KRAS G12C mutation. The KRAS protein is a critical regulator in cell signaling pathways that control cell growth and differentiation. Inhibitors targeting KRAS have shown promise in cancer therapy.

Therapeutic Applications

  • Cancer Treatment : The compound's ability to inhibit KRAS G12C suggests its potential use in treating various cancers where this mutation is prevalent.
  • Neurological Disorders : Given its structural characteristics, there may be implications for neuroprotective effects or modulation of neurotransmitter systems.

Inhibition Studies

A study focusing on compounds similar to Benzyl (2S)-4-(7-(8-chloronaphthalen-1-yl)-2-(methylsulfinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2-(cyanomethyl)piperazine-1-carboxylate demonstrated significant inhibition of KRAS G12C in vitro. The compound exhibited effective binding affinity and selectivity against the mutant protein compared to wild-type KRAS.

Efficacy in Cell Lines

In vitro experiments using cancer cell lines such as MIA PaCa-2 and NCI-H23 showed that treatment with the compound resulted in reduced cell viability and induced apoptosis in cells harboring the KRAS G12C mutation. The maximal degradation of KRAS was observed within 24 hours of treatment.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, although detailed studies are required to fully understand its metabolic profile.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s structural analogs can be categorized into three classes:

Piperazine-based derivatives (e.g., benzyl piperazine carboxylates in and ).

Tetrahydropyrido-pyrimidine analogs (e.g., ’s compound with a pyrido[4,3-d]pyrimidine core).

Benzimidazole/pyrimidine hybrids (e.g., and ).

Table 1: Structural Features of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Chiral Centers Reference
Target Compound Tetrahydropyrido[3,4-d]pyrimidine 8-Chloronaphthalen-1-yl, methylsulfinyl, cyanomethyl-piperazine ~650 (estimated) 2S-configuration
7-(8-Chloronaphthalen-1-yl)-8-fluoro-pyrido[4,3-d]pyrimidine () Pyrido[4,3-d]pyrimidine 8-Fluoro, 1-methylpyrrolidin-2-ylmethoxy, piperazine 507.002 1
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) () Piperazine But-3-en-2-yl ~305 1
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl ~515 0

Key Observations :

  • The target compound’s tetrahydropyrido[3,4-d]pyrimidine core distinguishes it from simpler piperazine derivatives (e.g., 3l in ).
  • Unlike the fluorinated analog in , the methylsulfinyl group in the target compound may offer unique redox properties or hydrogen-bonding capabilities .
Pharmacological Comparison

Key Findings :

  • While direct biological data for the target compound is unavailable, structurally related pyrido-pyrimidines () and benzimidazoles () show potent anticancer activity, suggesting a plausible mechanism involving kinase or isomerase inhibition .

Key Insights :

  • High-yield iridium-catalyzed methods ( and ) could be adapted for synthesizing the target compound’s piperazine moiety.
  • The lack of reported analytical data for the target compound underscores the need for further characterization, particularly chiral HPLC and HRMS validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.